N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10869514
InChI: InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)
SMILES: CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Molecular Formula: C14H10Cl2N2O3
Molecular Weight: 325.1 g/mol

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide

CAS No.:

Cat. No.: VC10869514

Molecular Formula: C14H10Cl2N2O3

Molecular Weight: 325.1 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide -

Specification

Molecular Formula C14H10Cl2N2O3
Molecular Weight 325.1 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
Standard InChI InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Standard InChI Key VDHSMROMQLXFNC-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

N-(2,4-Dichlorophenyl)-3-methyl-4-nitrobenzamide (C₁₄H₁₀Cl₂N₂O₃) belongs to the nitrobenzamide class, featuring a benzoyl core modified with electron-withdrawing and hydrophobic substituents. Key structural attributes include:

  • Nitro group (NO₂): Positioned at the 4th carbon of the benzoyl ring, this group enhances electrophilic reactivity and influences intermolecular interactions through resonance and inductive effects .

  • Methyl group (CH₃): Located at the 3rd carbon, this substituent introduces steric hindrance and modest electron-donating effects, potentially altering crystallization patterns and solubility .

  • 2,4-Dichlorophenyl group: Attached to the amide nitrogen, this moiety contributes to lipophilicity (LogP ≈ 5.4, inferred from analogous compounds ) and may enhance biological activity through halogen bonding .

The molecular weight of 343.16 g/mol and planar aromatic structure suggest moderate volatility and a propensity for π-π stacking in solid-state configurations .

Synthesis and Manufacturing Considerations

While no direct synthesis protocol for N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide is documented, established methods for analogous nitrobenzamides provide a viable roadmap:

Reaction Pathway

  • Acyl Chloride Formation:

    • 3-Methyl-4-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield 3-methyl-4-nitrobenzoyl chloride .

    • Conditions: 1–3 hours at 60–80°C in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .

  • Amidation:

    • The acyl chloride reacts with 2,4-dichloroaniline in the presence of a base (e.g., pyridine or triethylamine) to form the target compound .

    • Yield Optimization: Excess aniline (1.2–1.5 equiv) and catalytic DMAP (4-dimethylaminopyridine) improve yields to ~80–90% .

Key Challenges

  • Nitro Group Stability: The nitro substituent may undergo unintended reduction under prolonged heating or in the presence of reducing agents .

  • Byproduct Formation: Competing reactions, such as ortho-chlorination during acyl chloride synthesis, necessitate precise temperature control .

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated at 195–205°C based on structurally similar nitrobenzamides .

  • Thermogravimetric Analysis (TGA): Decomposition likely initiates at ~250°C due to nitro group degradation .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol15–20
Dichloromethane>50
DMSO30–40

The low aqueous solubility (logS ≈ -4.2) aligns with the compound’s high LogP, necessitating co-solvents for biological assays .

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